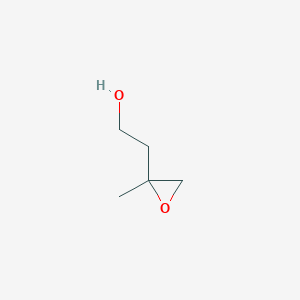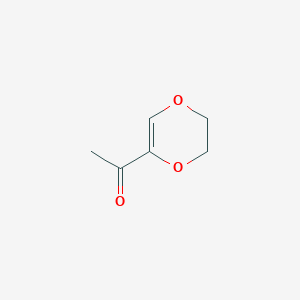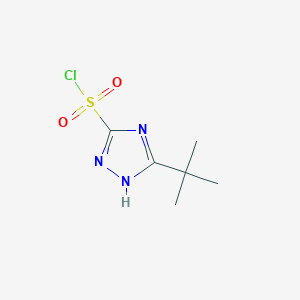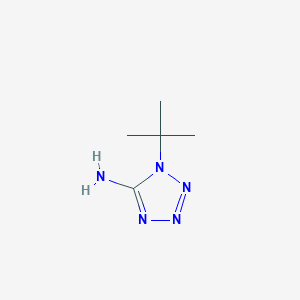
Oxiraneethanol, 2-methyl-
Overview
Description
Oxiraneethanol, 2-methyl-, also known as 2-(2-methyloxiran-2-yl)ethanol, is an organic compound belonging to the class of epoxides. It is a colorless liquid with a characteristic odor. The molecule consists of a three-membered ring structure (epoxide) with a methyl group attached to one carbon atom and an ethanol chain (hydroxyethyl group) attached to the other.
Preparation Methods
Synthetic Routes and Reaction Conditions: Oxiraneethanol, 2-methyl- can be synthesized through various methods. One common approach involves the epoxidation of alkenes using peracids or other oxidizing agents. For instance, the reaction of 2-methyl-2-butene with a peracid such as m-chloroperbenzoic acid (m-CPBA) can yield the desired epoxide .
Industrial Production Methods: On an industrial scale, oxiranes (epoxides) are often produced by the catalytic oxidation of alkenes. Ethylene oxide, the simplest epoxide, is prepared by the catalytic oxidation of ethylene using air or oxygen . Similar methods can be adapted for the production of more complex epoxides like Oxiraneethanol, 2-methyl-.
Chemical Reactions Analysis
Types of Reactions: Oxiraneethanol, 2-methyl- undergoes various chemical reactions, including:
Ring-Opening Reactions: The epoxide ring can be opened by nucleophiles such as water, alcohols, amines, and halides.
Oxidation and Reduction: The compound can be oxidized to form corresponding diols or reduced under specific conditions.
Common Reagents and Conditions:
Nucleophiles: Water, alcohols, amines, halides.
Oxidizing Agents: Peracids, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Major Products:
Ring-Opening Products: Depending on the nucleophile, products can include diols, haloalcohols, and aminoalcohols.
Oxidation Products: Diols.
Reduction Products: Alcohols.
Scientific Research Applications
Oxiraneethanol, 2-methyl- has a wide range of applications in scientific research:
Organic Synthesis: It serves as a building block for the preparation of various complex molecules, including pharmaceuticals and fine chemicals.
Materials Science: The compound is used in the synthesis of polymers and other materials.
Biodegradability Studies: Research is conducted to understand its environmental impact and degradation pathways.
Mechanism of Action
The mechanism of action of Oxiraneethanol, 2-methyl- primarily involves the reactivity of its epoxide ring. The ring strain in the three-membered epoxide makes it highly reactive towards nucleophiles. The nucleophilic attack on the epoxide ring leads to ring-opening reactions, forming various products depending on the nucleophile and reaction conditions .
Comparison with Similar Compounds
Ethylene Oxide: The simplest epoxide, used extensively in industrial applications.
Propylene Oxide: Another common epoxide with similar reactivity but different applications.
Butylene Oxide: Used in the production of polymers and other materials.
Uniqueness: Oxiraneethanol, 2-methyl- is unique due to its specific structure, which includes a methyl group and a hydroxyethyl group attached to the epoxide ring. This structure imparts distinct reactivity and properties, making it valuable in specific synthetic and industrial applications.
Properties
IUPAC Name |
2-(2-methyloxiran-2-yl)ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O2/c1-5(2-3-6)4-7-5/h6H,2-4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMMGAGCAEGFLMD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CO1)CCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10437742 | |
| Record name | Oxiraneethanol, 2-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10437742 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
102.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59954-67-5 | |
| Record name | Oxiraneethanol, 2-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10437742 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[2-(2,4-dichlorophenoxy)ethyl]-1-benzofuran-2-carboxamide](/img/structure/B3384952.png)



![1-(4-methoxyphenyl)-4,6-dimethyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile](/img/structure/B3384977.png)






![4-[(5-Chloropyridin-2-yl)oxy]phenol](/img/structure/B3385032.png)
